1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Description
Properties
IUPAC Name |
4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWULZGRVGVEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Chalcones: A Case Study Perspective on 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation profile of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is not publicly available. This guide provides a comprehensive overview based on the analysis of structurally related chalcone (B49325) derivatives to infer potential characteristics and outlines the established methodologies for such an assessment.
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure that have garnered significant attention in medicinal chemistry for their diverse biological activities.[1] The thermal behavior of these compounds is a critical parameter, influencing their stability, processing, and suitability for various applications.[1] Understanding the thermal stability and degradation pathways is paramount for drug formulation, storage, and ensuring therapeutic efficacy.
Comparative Thermal Stability of Chalcone Derivatives
The thermal properties of chalcones are significantly influenced by the nature and position of substituents on the phenyl rings.[2] Studies on various chalcone derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into their relative stabilities.[1][3] The following table summarizes key thermal decomposition data for several chalcone derivatives, illustrating how substitutions affect thermal stability.
| Compound | Onset Decomposition Temperature (Tonset) (°C) | Maximum Decomposition Temperature (Tmax) (°C) | Weight Loss (%) | Atmosphere | Reference |
| Chalcone | ~150 | - | ~93 | Oxygen/Nitrogen | [3] |
| 2'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |
| 3'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |
| 4'-hydroxy-chalcone | - | - | - | Oxygen/Nitrogen | [3] |
| (2E)-3-(3-hydroxyphenyl)prop-2-enal | - | - | - | Nitrogen | [1] |
Note: Specific quantitative values for Tonset, Tmax, and weight loss for all listed compounds were not fully detailed in the provided search results, but the studies confirm that these parameters are key indicators of thermal stability and are influenced by substituent groups.[2][3]
Experimental Protocols
To ensure the reproducibility and accuracy of thermal analysis for chalcone derivatives, standardized experimental methodologies are crucial.[1]
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the chalcone derivative into a clean, tared TGA crucible (typically alumina (B75360) or platinum).[1]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Data Acquisition: Record the mass loss as a function of temperature.[1]
2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material.
-
Sample Preparation: Accurately weigh 2-5 mg of the chalcone derivative into an aluminum crucible with a pierced lid.[4]
-
Instrument Setup: Place the sample and a reference crucible in the DSC cell.
-
Experimental Conditions:
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Visualizations: Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a chalcone derivative.
Hypothetical Degradation Signaling Pathway
While specific degradation products for the target compound are unknown, chalcones can undergo degradation through various mechanisms, including oxidation. The following diagram illustrates a hypothetical signaling pathway for the degradation of a chalcone, which may involve the formation of reactive intermediates.
This proposed pathway is based on findings for other phenolic compounds where exposure to air and light can lead to reactive intermediates and subsequent degradation into products like aurones and flavones.[5]
References
Methodological & Application
Protocol for the Solubilization of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for In Vitro Assays
Application Note
This document provides a detailed protocol for the dissolution of the hydrophobic compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for use in a variety of in vitro assays. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, necessitating the use of an organic solvent to create a stock solution. This protocol outlines the recommended solvents, preparation of stock solutions, and subsequent dilution for final assay concentrations, ensuring compound stability and minimizing solvent-induced artifacts in experimental results. The provided workflow and protocols are based on established methods for handling hydrophobic compounds in biological research.[1][2][3]
Data Presentation: Solvent Recommendations
The selection of an appropriate solvent is critical for the successful use of hydrophobic compounds in in vitro assays. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for such compounds due to its high solubilizing capacity and compatibility with many cell culture models at low concentrations.[4][5] The following table summarizes the general solubility characteristics of hydrophobic compounds in commonly used solvents.
| Solvent | Polarity | Common Stock Concentration | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 1-100 mM | High solubilizing power for a wide range of compounds; miscible with water.[4][5] | Can be toxic to cells at concentrations >1%; may affect cell differentiation and other cellular processes. |
| Ethanol (EtOH) | Polar protic | 1-50 mM | Less toxic than DMSO for some cell lines; volatile and can be easily removed if necessary. | Lower solubilizing power than DMSO for highly hydrophobic compounds; can cause protein precipitation. |
| Methanol (MeOH) | Polar protic | 1-50 mM | Good solvent for many organic compounds. | More toxic to cells than ethanol; can be metabolically active. |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a hydrophobic compound like 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for in vitro assays.
Caption: Workflow for preparing a hydrophobic compound for in vitro assays.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in dimethyl sulfoxide (DMSO).
Materials:
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the molecular weight (MW) of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). The required mass for a 10 mM stock solution in 1 mL of DMSO can be calculated using the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weigh the compound: Carefully weigh the calculated amount of the compound and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add solvent: Add the appropriate volume of DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.[1]
-
Visual inspection: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution to the final desired concentrations for use in cell-based or other in vitro assays.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes
Procedure:
-
Thaw the stock solution: Thaw the 10 mM stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to prepare one or more intermediate dilutions of the stock solution in DMSO.
-
Final dilution in aqueous medium: Serially dilute the stock or intermediate solution into the pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations. It is crucial to add the compound solution to the aqueous medium while vortexing or mixing to prevent precipitation.[2]
-
Control the final solvent concentration: Ensure that the final concentration of DMSO in the assay medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5% v/v for most cell lines).[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Immediate use: Use the freshly prepared working solutions immediately in the in vitro assay to ensure the stability and solubility of the compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Cancer Cell Line Studies
Compound Name: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) Common Name: Broussochalcone A (BCA) Source: A prenylated chalcone (B49325) isolated from the cortex of Broussonetia papyrifera (paper mulberry).[1][2][3]
Application Notes
Broussochalcone A (BCA) is a natural flavonoid that has demonstrated significant anti-cancer properties across a variety of cancer cell lines. Its mechanisms of action are multifaceted, targeting several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These notes summarize the application of BCA in oncological research, highlighting its therapeutic potential.
1. Mechanism of Action:
BCA exerts its cytotoxic effects on cancer cells through several distinct mechanisms:
-
Inhibition of NR4A1 in Pancreatic Cancer: In pancreatic cancer cells, BCA functions as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), a protein often overexpressed in this type of cancer.[4] By inhibiting NR4A1, BCA downregulates the expression of specificity protein 1 (Sp1) and the anti-apoptotic protein survivin.[4] This action, combined with the activation of the endoplasmic reticulum (ER) stress pathway, leads to apoptosis.[4]
-
Degradation of β-catenin in Colon and Liver Cancer: BCA acts as an antagonist of β-catenin-response transcription (CRT), which is frequently hyperactivated in colorectal and liver cancers.[1] It promotes the N-terminal phosphorylation of β-catenin, marking it for ubiquitin-dependent proteasomal degradation.[1] This reduces the levels of β-catenin and represses the expression of its target genes, such as cyclin D1 and c-Myc, thereby decreasing cell viability and inducing apoptosis.[1]
-
Induction of ROS and Activation of FOXO3 in Renal Cancer: In human renal cancer cells, BCA treatment leads to an elevation of intracellular reactive oxygen species (ROS).[2][3][5] This oxidative stress activates the FOXO3 signaling pathway, a key regulator of apoptosis and cell cycle arrest.[2][3][5] Activation of FOXO3 leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][5] BCA also induces G2/M phase cell cycle arrest in these cells.[2]
2. Applications in Cancer Cell Line Models:
BCA has shown efficacy in the following cancer types:
-
Pancreatic Cancer: Demonstrates growth inhibition and induces apoptosis in cell lines such as Panc-1 and MiaPaCa-2.[6]
-
Colon and Liver Cancer: Exerts cytotoxic effects by promoting the degradation of β-catenin.[1]
-
Renal Cancer: Induces apoptosis and cell cycle arrest in A498 and ACHN cell lines.[2][5]
-
Other Cancers: Inhibits proliferation in gastric adenocarcinoma (AGS), colorectal carcinoma (HCT116), and large cell lung cancer (H460) cells that express high levels of NR4A1.[6]
Data Presentation: Cytotoxicity of Broussochalcone A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Broussochalcone A in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| Panc-1 | Pancreatic Cancer | 48 h | 21.10 | [6] |
| MiaPaCa-2 | Pancreatic Cancer | 48 h | 27.20 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating Broussochalcone A.
Caption: Signaling pathways modulated by Broussochalcone A in cancer.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of Broussochalcone A on cancer cell lines.
1. Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[7]
-
Materials:
-
96-well tissue culture plates
-
Broussochalcone A (BCA)
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of BCA in culture medium.
-
Remove the medium and add 100 µL of the BCA dilutions to the respective wells. Include untreated and vehicle-treated (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Protocol: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Materials:
-
6-well tissue culture plates
-
BCA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with BCA for the desired time.
-
Harvest cells (including floating cells from the supernatant) by trypsinization and centrifugation (500 x g for 5 minutes).[11]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Interpretation: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+).[10]
-
3. Protocol: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14]
-
Materials:
-
BCA-treated and control cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[15][16]
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17]
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[17]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze using a flow cytometer, collecting data on a linear scale.
-
4. Protocol: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins involved in apoptosis, such as caspases, PARP, and members of the Bcl-2 family.[18][19][20]
-
Materials:
-
BCA-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-FOXO3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
-
5. Protocol: Intracellular ROS Detection
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[21][22]
-
Materials:
-
BCA-treated and control cells
-
DCFH-DA probe (e.g., 10-25 µM working solution in serum-free medium)[22]
-
Positive control (e.g., H2O2 or tert-butyl hydroperoxide)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed and treat cells as required for your experiment.
-
Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the probe solution and wash the cells twice with PBS to remove excess probe.
-
Add fresh medium or PBS for analysis.
-
Immediately measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: ~529 nm) or visualize under a fluorescence microscope.[21][22] An increase in green fluorescence indicates an increase in intracellular ROS.
-
References
- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. flowcytometrynet.com [flowcytometrynet.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. bioquochem.com [bioquochem.com]
Application Notes and Protocols for In Vivo Studies of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a prenylated flavonoid, a class of compounds known for a variety of biological activities. The presence of a prenyl group often enhances the lipophilicity and bioavailability of flavonoids, potentially leading to improved therapeutic effects.[1] Prenylated flavonoids have demonstrated anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties in various studies.[1] Due to their increased lipophilicity, these compounds may also exhibit unique pharmacokinetic profiles, including greater tissue accumulation compared to their non-prenylated counterparts.[2][3]
These application notes provide a comprehensive framework for the in vivo evaluation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in mouse models, focusing on its potential anti-inflammatory and pharmacokinetic properties. The protocols outlined below are foundational and can be adapted based on the specific research question.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is crucial for its development as a therapeutic agent. In vivo animal models are essential for characterizing its pharmacokinetic profile.[2]
Experimental Workflow for Pharmacokinetic Studies
Caption: General experimental workflow for a rodent pharmacokinetic study.
Protocol: Oral Pharmacokinetic Study in Mice
Materials:
-
Animals: Male or female ICR mice (20-30g).[2]
-
Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
-
Vehicle: 1% Dimethyl sulfoxide (B87167) (DMSO) in distilled water or saline.[2]
-
Dosing Cannula (Gavage Needle): 22-24 gauge with a ball tip.[2]
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize variability in gastrointestinal absorption. Water should remain available.[2]
-
Formulation Preparation: Prepare the dosing solution by first dissolving the test compound in a small amount of DMSO and then diluting it with the vehicle to the final desired concentration (e.g., 10-50 mg/kg). Ensure the final DMSO concentration is low (typically ≤1%) to avoid toxicity.[2]
-
Dosing: Administer the compound formulation to the mice via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000-4,000 x g for 10-15 minutes at 4°C.[2] Collect the plasma and store it at -80°C until analysis.[2]
-
Tissue Distribution (Optional): At the end of the study (e.g., 24 hours), euthanize the animals and harvest major organs (liver, kidney, spleen, lung, brain, etc.) to assess tissue distribution.[3]
-
Bioanalysis: Quantify the concentration of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in plasma and tissue homogenates using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Units | Example Value |
| Cmax | Maximum plasma concentration | µg/mL | Data |
| Tmax | Time to reach Cmax | h | Data |
| AUC(0-t) | Area under the plasma concentration-time curve | µg*h/mL | Data |
| t1/2 | Elimination half-life | h | Data |
| CL/F | Apparent total body clearance | mL/h/kg | Data |
| Vd/F | Apparent volume of distribution | L/kg | Data |
Anti-inflammatory Activity Studies
The anti-inflammatory potential of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) can be evaluated using various acute and chronic inflammation models in mice.
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is widely used for the initial screening of compounds with acute anti-inflammatory activity.[4]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Mice
Materials:
-
Animals: Swiss albino mice (20-25 g).[4]
-
Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
-
Positive Control: Indomethacin or Aspirin (e.g., 100 mg/kg).[5][6]
-
Carrageenan: 1% (w/v) suspension in sterile saline.[4]
-
Plethysmometer: For measuring paw volume.[4]
Procedure:
-
Animal Grouping: Divide mice into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses, e.g., 25, 50, 75 mg/kg).[5][6]
-
Treatment: Administer the test compound, vehicle, or positive control orally or intraperitoneally 1 hour before carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[4]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[4]
Data Presentation: Paw Edema Inhibition
| Treatment Group (Dose) | Paw Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | Data | - |
| Positive Control | Data | Data |
| Test Compound (Low) | Data | Data |
| Test Compound (Mid) | Data | Data |
| Test Compound (High) | Data | Data |
Model 2: LPS-Induced Systemic Inflammation (Cytokine Analysis)
This model is used to investigate the effect of the test compound on the production of pro-inflammatory cytokines.
Protocol: LPS-Induced Systemic Inflammation in Mice
Materials:
-
Animals: C57BL/6 mice.
-
Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
-
Lipopolysaccharide (LPS): From E. coli (e.g., 1-5 mg/kg).[4]
-
ELISA or Multiplex Assay Kits: For TNF-α, IL-1β, and IL-6.[4]
Procedure:
-
Animal Grouping and Treatment: Group and treat animals as described in the paw edema model.
-
Induction of Inflammation: One hour after treatment, inject mice intraperitoneally with LPS.[4]
-
Sample Collection: Collect blood via cardiac puncture or tail vein at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.[4] Tissues such as the liver, lung, and spleen can also be harvested.[4]
-
Cytokine Analysis: Prepare serum or plasma and quantify the levels of TNF-α, IL-1β, and IL-6 using ELISA or a multiplex bead-based assay.[4]
-
Data Analysis: Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare cytokine levels between treatment groups.[4]
Data Presentation: Cytokine Levels
| Treatment Group (Dose) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Data | Data | Data |
| LPS Control | Data | Data | Data |
| Test Compound + LPS | Data | Data | Data |
Potential Signaling Pathways
Prenylated flavonoids are known to modulate various signaling pathways involved in inflammation. A potential mechanism of action for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) could involve the inhibition of pro-inflammatory pathways.
Diagram: Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Acute Toxicity Study
A preliminary acute toxicity study is essential to determine the safety profile of the compound.
Protocol: Acute Oral Toxicity (OECD 423)
Materials:
-
Animals: Female Swiss albino mice.
-
Test Compound: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
Procedure:
-
Dosing: Administer a single oral dose of the test compound (e.g., starting at 25, 50, and up to 500 mg/kg) to different groups of mice.[5] A control group receives the vehicle.
-
Observation: Observe the animals for any signs of toxicity, behavioral changes, and mortality for up to 72 hours and then daily for 14 days.[5][7]
-
Data Collection: Record body weight changes, food and water consumption, and any clinical signs of toxicity.
-
Histopathology (Optional): At the end of the study, major organs can be collected for histopathological examination.[7]
Conclusion
The protocols and frameworks provided herein offer a structured approach to the in vivo investigation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in mice. These studies will be critical in elucidating its pharmacokinetic profile, evaluating its therapeutic potential as an anti-inflammatory agent, and establishing its preliminary safety profile. The data generated will be invaluable for guiding further preclinical and clinical development.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin - ProQuest [proquest.com]
Application Notes & Protocols: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The target compound, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)prop-2-en-1-one, is a member of the prenylated chalcone (B49325) family. Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds and are precursors to flavonoids.[1][2] The addition of a prenyl group often enhances the biological activity of the chalcone scaffold, leading to compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][4] This document outlines the primary synthetic strategies, detailed experimental protocols, and expected data for the synthesis of the target molecule and its derivatives. The methodologies are based on well-established organic chemistry reactions, primarily the Claisen-Schmidt condensation for the formation of the chalcone backbone and Friedel-Crafts-type alkylation for the introduction of the prenyl moiety.[5][6]
Synthetic Strategy Overview
The synthesis of the target prenylated chalcone can be approached via two primary retrosynthetic pathways. The choice of pathway may depend on the availability of starting materials, and the desired regioselectivity of the prenylation step.
-
Route A: Late-Stage Prenylation. This route involves first synthesizing the un-prenylated chalcone backbone, 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, followed by the selective C-prenylation of the B-ring.
-
Route B: Precursor Prenylation. This strategy involves the C-prenylation of a precursor molecule, 4-hydroxybenzaldehyde (B117250), to form 4-hydroxy-3-prenylbenzaldehyde. This prenylated aldehyde is then condensed with 1-(4-hydroxy-2-methoxyphenyl)ethanone (B505586) (paeonol) to yield the final product.[3]
Figure 1: Retrosynthetic analysis for the synthesis of the target prenylated chalcone.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-prenylbenzaldehyde (for Route B)
This protocol describes the C-prenylation of 4-hydroxybenzaldehyde using a Friedel-Crafts-type reaction catalyzed by a Lewis acid.
Materials:
-
4-Hydroxybenzaldehyde
-
3-Methyl-2-buten-1-ol (Prenyl alcohol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Toluene (B28343)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1 equivalent) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BF₃·OEt₂ (0.1 to 0.3 equivalents) to the stirred solution.[7]
-
Add prenyl alcohol (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate gradient, to yield 4-hydroxy-3-prenylbenzaldehyde.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis (Core Reaction)
This protocol details the base-catalyzed condensation to form the chalcone backbone. It can be adapted for condensing either 4-hydroxybenzaldehyde (for Route A) or 4-hydroxy-3-prenylbenzaldehyde (for Route B) with 1-(4-hydroxy-2-methoxyphenyl)ethanone.
Figure 2: Experimental workflow for the Claisen-Schmidt condensation.
Materials:
-
1-(4-Hydroxy-2-methoxyphenyl)ethanone (Paeonol)
-
Appropriate Benzaldehyde derivative (e.g., 4-hydroxy-3-prenylbenzaldehyde)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl, ~1 M)
Procedure:
-
In a round-bottom flask, dissolve 1-(4-hydroxy-2-methoxyphenyl)ethanone (1 equivalent) and the benzaldehyde derivative (1 equivalent) in ethanol.[8][9]
-
Prepare a solution of NaOH or KOH (e.g., 4g in 10mL of water) and add it dropwise to the stirred alcoholic solution of the reactants. A precipitate may begin to form.[10]
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[8]
-
Slowly acidify the aqueous mixture with dilute HCl while stirring. This will cause the chalcone product to precipitate out of the solution, typically as a yellow or orange solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key synthetic steps. Yields are indicative and may vary based on substrate and specific conditions.
Table 1: Generalized Conditions for C-Prenylation of Phenols
| Phenolic Substrate | Prenylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |
| Hydroquinone | Prenyl Alcohol | BF₃·OEt₂ (10) | Toluene | 4 | 24 | 30-50 | [7][11] |
| Resorcinol | Prenyl Alcohol | Amberlyst 15 | THF | 60 | 6 | 46-58 | [12] |
| 4-Hydroxybenzaldehyde | Prenyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | 40-60 | [11] |
| Various Phenols | Isoprene | Amberlyst 15 | THF/Heptane | 65-70 | 2.5 | 31-69 | [13] |
Table 2: Generalized Conditions for Claisen-Schmidt Chalcone Synthesis
| Acetophenone | Benzaldehyde | Base Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Citation(s) |
| Substituted Acetophenone | Substituted Benzaldehyde | NaOH (aq) | Ethanol | RT | 12-24 | 33-49 | [10] |
| Nitroacetophenones | Nitrobenzaldehydes | NaOH | Cyclohexane/Methanol | RT (Ultrasound) | 1-2 | 56-92 | [14] |
| 2'-Hydroxyacetophenone | Anisaldehyde | NaOH (aq) | Ethanol | RT (Boiling initially) | 12 (overnight) | 70 | [15] |
| Acetophenone | Benzaldehyde | KOH | Ethanol | RT | 2-4 | >80 | [9] |
Characterization
The synthesized precursors and final products should be characterized using standard analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch (~3300 cm⁻¹), the α,β-unsaturated carbonyl C=O stretch (~1650 cm⁻¹), and aromatic C=C stretches.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure, including the stereochemistry of the double bond (typically E isomer, indicated by a large coupling constant, J ≈ 15 Hz, for the vinylic protons), and the position of the prenyl and other substituents on the aromatic rings.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in human plasma. The method utilizes a simple protein precipitation and liquid-liquid extraction procedure for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in negative ion mode. The method has been developed to be suitable for pharmacokinetic and toxicokinetic studies.
Introduction
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a prenylated polyphenolic compound. The prenyl group can increase the lipophilicity and bioavailability of flavonoids, potentially enhancing their interaction with cellular targets.[1] Accurate quantification of such compounds in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties in drug development. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological fluids.[2][3] This document provides a detailed protocol for the extraction and quantification of this analyte in human plasma.
Proposed Analytical Method
A sensitive and selective LC-MS/MS method is proposed for the determination of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). An internal standard (IS) with a structure similar to the analyte should be used to ensure accuracy and precision. For this proposed method, a structurally related but isotopically labeled compound would be ideal; however, in its absence, a stable, commercially available prenylated flavonoid like Xanthohumol could be considered after appropriate validation.
2.1. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Analytical Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[4]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions (Hypothetical):
-
Analyte: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard (IS): Precursor Ion (Q1) -> Product Ion (Q3)
-
The specific mass transitions for the analyte would need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure, fragmentation could involve the loss of the prenyl group or cleavage of the bond linking the two phenyl rings.
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 1 mg of the analyte and the internal standard (IS) and dissolve in 1 mL of methanol (B129727) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS.
3.2. Sample Preparation Protocol (Protein Precipitation and LLE)
This protocol is designed for a 100 µL plasma sample.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ethyl acetate (B1210297) for liquid-liquid extraction.[5]
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: Analyze calibration standards over a defined concentration range to establish the relationship between concentration and response.
-
Accuracy and Precision: Determine intra- and inter-day accuracy (% bias) and precision (% RSD) by analyzing QC samples at low, medium, and high concentrations.[6]
-
Recovery: Assess the efficiency of the extraction process by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage (-80 °C).[7][8]
Data Presentation
The following table summarizes example performance characteristics for the proposed bioanalytical method.
| Validation Parameter | Example Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Intra-day Accuracy (% Bias) | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15% ion suppression/enhancement) |
| Freeze-Thaw Stability (3 cycles) | Stable (< 15% deviation) |
| Short-term Stability (24h at RT) | Stable (< 15% deviation) |
| Long-term Stability (3 months at -80°C) | Stable (< 15% deviation) |
Visualizations
Caption: Workflow for quantifying the analyte in plasma.
Caption: Hypothetical inhibition of the COX pathway.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in human plasma. The described sample preparation technique is straightforward and offers good recovery. This method, after full validation, would be suitable for use in preclinical and clinical studies to assess the pharmacokinetic profile of this novel compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. publ.iss.it [publ.iss.it]
- 6. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Formulation strategies for improving 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) bioavailability
Application Notes and Protocols for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
For researchers, scientists, and drug development professionals, the journey of translating a promising bioactive compound from the laboratory to a clinical setting is often fraught with challenges. One of the most significant hurdles is overcoming poor bioavailability, a common characteristic of many phenolic compounds. This document provides detailed application notes and experimental protocols for formulation strategies aimed at enhancing the oral bioavailability of the novel prenylated chalcone, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
The inherent lipophilic nature of this compound, while often beneficial for cell membrane permeability, contributes to its low aqueous solubility, which is a primary limiting factor for its absorption in the gastrointestinal tract. Furthermore, like many chalcones, it is susceptible to first-pass metabolism, further reducing the fraction of the administered dose that reaches systemic circulation. To address these challenges, advanced formulation strategies focusing on nano-delivery systems are paramount. This document will explore three such strategies: Solid Lipid Nanoparticles (SLNs), Nanoemulsions, and Liposomes.
Application Notes: Leveraging Nanotechnology for Enhanced Delivery
The core principle behind using nano-formulations is to increase the surface area of the drug for dissolution, protect it from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids that are solid at room and body temperature. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs like 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). The solid lipid matrix protects the encapsulated compound from chemical degradation and can mask its taste.
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. For a lipophilic compound, an oil-in-water nanoemulsion is ideal. The drug is dissolved in the oil phase, which is then dispersed in an aqueous phase with the help of a surfactant. The small droplet size provides a large surface area for drug release and absorption.
Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Hydrophobic compounds like the target molecule can be incorporated into the lipid bilayer. Liposomes can protect the drug from the harsh environment of the gut and facilitate its uptake by intestinal cells.
Data Presentation: Impact of Formulation on Chalcone Bioavailability
To illustrate the potential of these formulation strategies, the following table summarizes pharmacokinetic data from studies on structurally related chalcones. Xanthohumol, a prenylated chalcone, and Licochalcone A, another chalcone, demonstrate significantly improved bioavailability when formulated in SLNs and liposomes, respectively.
| Formulation | Chalcone | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Enhancement (Fold) | Reference |
| Free Compound (Suspension) | Xanthohumol | 185.6 ± 45.2 | 1.9 ± 0.5 | 1254.7 ± 265.8 | - | [1] |
| Solid Lipid Nanoparticles (SLNs) | Xanthohumol | 198.6 ± 25.3 | 4.0 ± 1.0 | 5901.9 ± 450.7 | ~4.7 | [2][3][4][5] |
| Free Compound | Licochalcone A | ~150 | ~2 | ~600 | - | [6][7] |
| Liposomes | Licochalcone A | ~450 | ~4 | ~3000 | ~5 | [6] |
Note: Data for Licochalcone A are estimated from graphical representations in the cited literature.
Experimental Protocols
The following are detailed protocols for the laboratory-scale preparation of SLNs, nanoemulsions, and liposomes for the encapsulation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This method is suitable for thermostable compounds and involves dispersing a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath or heating magnetic stirrer
-
Beakers
-
Ice bath
Procedure:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and the API. A typical drug-to-lipid ratio is 1:10 to 1:20 (w/w).
-
Melt the solid lipid in a beaker by heating it to 5-10°C above its melting point using a water bath.
-
Add the API to the molten lipid and stir until a clear, homogenous solution is obtained. Maintain the temperature.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoparticle Formation:
-
Transfer the pre-emulsion to a probe sonicator and sonicate at a high intensity for 10-15 minutes. The sonication tip should be immersed in the emulsion.
-
To prevent overheating, place the beaker in an ice bath during sonication.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Protocol 2: Preparation of Nanoemulsion by Spontaneous Emulsification
This low-energy method relies on the diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the spontaneous formation of fine oil droplets.
Materials:
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)
-
Oil (e.g., Medium-chain triglycerides, Ethyl oleate)
-
Surfactant (e.g., Tween® 80, Cremophor® EL)
-
Co-surfactant (e.g., Transcutol®, Ethanol)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Glass vials or beakers
-
Pipettes
Procedure:
-
Preparation of Organic Phase:
-
Accurately weigh the oil, surfactant, co-surfactant, and API.
-
In a glass vial, dissolve the API in the oil.
-
Add the surfactant and co-surfactant to the oil-drug mixture and stir until a clear and homogenous organic phase is obtained.
-
-
Nanoemulsion Formation:
-
Prepare the aqueous phase (purified water) in a beaker and place it on a magnetic stirrer at a constant stirring speed (e.g., 500 rpm).
-
Slowly inject the organic phase into the aqueous phase using a pipette or a syringe.
-
The nanoemulsion will form spontaneously. Continue stirring for an additional 15-30 minutes to ensure homogeneity.
-
-
Equilibration:
-
Allow the nanoemulsion to equilibrate at room temperature for at least 2 hours before characterization.
-
Protocol 3: Preparation of Liposomes by Thin-Film Hydration Method
This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form smaller unilamellar vesicles (SUVs or LUVs).
Materials:
-
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) (API)
-
Phospholipid (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous Buffer (e.g., Phosphate-buffered saline pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or extruder
-
Vortex mixer
Procedure:
-
Formation of Lipid Film:
-
Dissolve the phospholipid, cholesterol (if used), and the API in the organic solvent in a round-bottom flask. A typical phospholipid to cholesterol molar ratio is 2:1 or 3:1.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-60°C).
-
Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate the film by gently rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. The lipid film will swell and detach from the flask wall to form a milky suspension of MLVs.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to:
-
Sonication: Sonicate the suspension using a probe sonicator in an ice bath for 5-10 minutes. This will produce SUVs.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm or 200 nm) using an extruder. This will produce LUVs.
-
-
-
Purification:
-
To remove unencapsulated drug, the liposomal suspension can be purified by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Signaling Pathways and Experimental Workflows
Chalcones are known to modulate various signaling pathways involved in inflammation and cell proliferation. Understanding these interactions is crucial for elucidating the mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
References
- 1. benchchem.com [benchchem.com]
- 2. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPUS at UTS: Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 6. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). Our resources are designed to address specific challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a practical question-and-answer format.
Issue 1: Low or No Yield of the Final Chalcone (B49325) Product
Q: My Claisen-Schmidt condensation reaction is resulting in a very low yield or failing to produce the desired chalcone. What are the potential causes and how can I optimize the reaction?
A: Low or no yield in the Claisen-Schmidt condensation is a frequent challenge.[1][2][3] Several factors, from reagent quality to reaction conditions, can be responsible.[4] A systematic approach to troubleshooting is recommended.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have been deactivated by atmospheric CO2 or moisture. Ensure you are using a fresh, high-purity catalyst. For moisture-sensitive bases like sodium hydride (NaH), use anhydrous conditions.[4]
-
Insufficient Catalyst Concentration: The amount of catalyst is critical. While a catalytic amount is often sufficient, for some substrates, a higher concentration may be necessary to drive the reaction to completion. However, excessively high concentrations can promote side reactions.[3][5]
-
Suboptimal Reaction Temperature: Most Claisen-Schmidt condensations proceed at room temperature.[1] However, if the reaction is sluggish, gentle heating may be required. Conversely, excessive heat can lead to the formation of undesired by-products.[1]
-
Poor Reagent Quality: Impurities in the starting materials, 1-(4-hydroxy-2-methoxyphenyl)ethanone (B505586) and 4-hydroxy-3-prenylbenzaldehyde, can inhibit the reaction. Ensure the purity of your reactants, and consider purification before use if necessary.
-
Steric Hindrance: The bulky prenyl group on the benzaldehyde (B42025) and the methoxy (B1213986) group on the acetophenone (B1666503) may cause steric hindrance, slowing down the reaction rate.[4] In such cases, a longer reaction time or a more potent catalytic system might be necessary.
-
Inadequate Mixing: If the reaction mixture is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.[1]
-
Issue 2: Formation of Multiple By-products
Q: My reaction mixture shows multiple spots on TLC analysis, indicating the presence of several by-products. What are the likely side reactions, and how can they be minimized?
A: The formation of multiple products is a common issue in Claisen-Schmidt condensations, complicating purification and reducing the yield of the desired chalcone.[2][3]
-
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation of the Ketone: The starting acetophenone, 1-(4-hydroxy-2-methoxyphenyl)ethanone, can react with itself in an aldol (B89426) condensation.
-
Cannizzaro Reaction: In the presence of a strong base, the aldehyde, 4-hydroxy-3-prenylbenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Solution: Use the minimum effective concentration of the base catalyst. Slowly adding the base to the reaction mixture can also help.[4]
-
-
Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated carbonyl system of the newly formed chalcone product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable catalyst for the synthesis of this particular chalcone?
A1: For chalcones with multiple hydroxyl groups, strong bases like NaOH or KOH can sometimes lead to ionization and decreased yields.[1] While these are the most common catalysts for Claisen-Schmidt reactions, if you are experiencing issues, consider using a milder base like piperidine.[6] The optimal choice and concentration should be determined empirically.
Q2: How can I effectively purify the final chalcone product?
A2: Purification is a critical step to isolate the desired 1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
-
Recrystallization: This is the most common method for purifying solid chalcones.[7] Ethanol (B145695), particularly 95% ethanol, is a frequently used solvent.[7][8] The ideal solvent will dissolve the chalcone when hot but not at room temperature, while impurities remain either soluble or insoluble under these conditions.[7]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is the standard method for preparative scale purification.[9] A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate; the ratio can be optimized using thin-layer chromatography (TLC).[7]
Q3: My purified chalcone is an oil and will not crystallize. What should I do?
A3: If the purified product is an oil, it could be due to remaining impurities or its intrinsic low melting point. First, ensure purity by re-purifying using column chromatography. If it remains an oil, it is likely due to its physical properties. In this case, the purified oil can be obtained by removing the solvent under reduced pressure.[7]
Q4: What are the key considerations for the synthesis of the starting materials?
A4: The successful synthesis of the target chalcone relies on the efficient preparation of its precursors.
-
1-(4-Hydroxy-2-methoxyphenyl)ethanone: This can be synthesized via the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate.[10][11] The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and the ratio of ortho to para isomers can be influenced by reaction conditions like temperature and solvent.[10][11] Low temperatures generally favor the para-product, while higher temperatures favor the ortho-isomer.[10]
-
4-Hydroxy-3-prenylbenzaldehyde: A common route for this synthesis involves the O-prenylation of 4-hydroxybenzaldehyde (B117250) with prenyl bromide, followed by a Claisen rearrangement.[12] The Claisen rearrangement is a[7][7]-sigmatropic rearrangement that proceeds upon heating.[13][14]
Data Presentation
Table 1: Optimized Reaction Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation
| Parameter | Recommended Condition | Rationale |
| Catalyst | NaOH or KOH (solid or aqueous solution) | Effective and commonly used for this reaction.[1][2] |
| Catalyst Conc. | 10-20 mol% (solid) or 40% aqueous solution | To be optimized; excess can lead to side reactions.[1][3] |
| Solvent | Ethanol, Isopropyl Alcohol, or Solvent-free | Ethanol is a common and relatively green solvent.[15] Solvent-free (grinding) methods can offer higher yields and are environmentally friendly.[15][16] |
| Temperature | Room Temperature or 0°C | Many reactions proceed well at room temperature. Cooling can help control exothermic reactions and reduce by-products.[1] |
| Reaction Time | 4-24 hours | Monitor by TLC to determine completion.[1] |
| Work-up | Pouring into ice-cold water and acidification with dilute HCl | Precipitates the chalcone product and neutralizes the base catalyst.[3][8] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)ethanone via Fries Rearrangement
-
Esterification of 3-Methoxyphenol (B1666288): In a round-bottom flask, dissolve 3-methoxyphenol in a suitable solvent such as dichloromethane. Cool the solution in an ice bath. Add acetic anhydride (B1165640) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction by washing with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 3-methoxyphenyl acetate.
-
Fries Rearrangement: To a flask equipped with a stirrer and under a nitrogen atmosphere, add the 3-methoxyphenyl acetate. Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl3) in portions. The reaction is typically performed in a solvent like nitrobenzene (B124822) or without a solvent.[10] After the addition is complete, the reaction mixture is heated. The temperature influences the regioselectivity, with higher temperatures favoring the ortho-product (1-(2-hydroxy-4-methoxyphenyl)ethanone).[10] After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice with concentrated HCl to decompose the aluminum complex. The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The desired product is purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 4-Hydroxy-3-prenylbenzaldehyde
-
O-Prenylation of 4-Hydroxybenzaldehyde: In a flask, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent like acetone (B3395972) or DMF. Add a base such as potassium carbonate (K2CO3). To this mixture, add prenyl bromide dropwise at room temperature. Heat the reaction mixture to reflux and monitor its progress by TLC. Once the starting material is consumed, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product, 4-(prenyloxy)benzaldehyde, can be purified by column chromatography.
-
Claisen Rearrangement: Heat the purified 4-(prenyloxy)benzaldehyde in a high-boiling solvent such as N,N-diethylaniline or perform the reaction neat under a nitrogen atmosphere. The rearrangement typically requires elevated temperatures.[17] The progress of the rearrangement can be monitored by TLC. After completion, the desired product, 4-hydroxy-3-prenylbenzaldehyde, is purified by column chromatography.
Protocol 3: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) via Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-hydroxy-2-methoxyphenyl)ethanone (1 equivalent) and 4-hydroxy-3-prenylbenzaldehyde (1 equivalent) in ethanol.[18]
-
Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (B78521) (e.g., 40% w/v).[1] The mixture will likely change color.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC (a common eluent is a mixture of hexane and ethyl acetate).[7]
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic, which will cause the chalcone product to precipitate.[8]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic impurities.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).[7][8]
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of the target chalcone.
Caption: Troubleshooting workflow for low yield in chalcone synthesis.
Caption: Simplified mechanism of the Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Claisen Rearrangement [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
How to prevent the oxidation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) during storage
Welcome to the technical support center for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) and why is it prone to oxidation?
A1: 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is a phenolic compound. Phenolic compounds are known to be susceptible to oxidation due to the presence of hydroxyl (-OH) groups on the aromatic rings. These groups can donate electrons, which makes the compound a good antioxidant but also susceptible to degradation in the presence of oxidizing agents. The methoxy (B1213986) (-OCH3) and prenyl groups can also influence the compound's stability and reactivity.
Q2: What are the visible signs of oxidation of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, oxidation of phenolic compounds often results in a color change. A solution of the compound may turn from colorless or pale yellow to a darker yellow, brown, or even pinkish hue. The formation of precipitates or a change in the material's solubility can also be indicators of degradation.
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To minimize oxidation, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) should be stored under conditions that limit its exposure to oxygen, light, and high temperatures. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (Frozen) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces oxygen, a key driver of oxidation. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric oxygen and moisture. |
| Form | Solid (lyophilized powder) is preferable to solution | Reduces molecular mobility and interaction with potential oxidants in a solvent. |
Q4: Can I store the compound in a solution?
A4: Storing the compound in solution is generally not recommended for long-term storage due to increased susceptibility to oxidation and other forms of degradation. If short-term storage in solution is necessary, use a deoxygenated solvent (e.g., sparged with nitrogen or argon) and store at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light. The choice of solvent can also impact stability; aprotic solvents are often preferred over protic solvents.
Q5: Are there any additives that can help prevent oxidation?
A5: Yes, the addition of antioxidants can help protect the compound from oxidation, particularly when in solution. Common antioxidants used for this purpose include ascorbic acid or butylated hydroxytoluene (BHT). However, the compatibility of any additive with your experimental system must be verified. Encapsulation techniques, such as using cyclodextrins, have also been shown to improve the stability of phenolic compounds by protecting them from oxidative environments.
Troubleshooting Guide
This guide will help you identify and address potential oxidation of your compound.
Problem: Suspected Oxidation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
The logical workflow for troubleshooting suspected oxidation is outlined in the diagram below.
Refining dosage and administration of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) for animal studies
Technical Support Center: A Guide to the Preclinical Administration of Novel Phenolic Compounds
Disclaimer: The specific compound "1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)" is not found in the public scientific literature. Therefore, this guide provides general advice and protocols based on best practices for structurally related compounds, such as prenylated chalcones and other poorly soluble polyphenols. Researchers should always perform initial dose-ranging and toxicity studies for any new chemical entity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the dosage and administration of novel, poorly soluble phenolic compounds in animal studies.
Frequently Asked Questions (FAQs)
Q1: My novel prenylated phenolic compound has very low water solubility. What are my options for formulating it for oral gavage in mice?
A1: Low aqueous solubility is a common challenge for this class of compounds.[1][2][3] The goal is to create a stable and homogenous formulation to ensure consistent dosing. Here are some common vehicle options for hydrophobic compounds:
-
Suspensions: Micronizing the compound and suspending it in an aqueous vehicle with a suspending agent is a frequent approach. Common suspending agents include carboxymethylcellulose (CMC) or methylcellulose.[4] A surfactant like Tween 80 can be added to aid in wetting the particles.
-
Solutions with Co-solvents: If the compound is soluble in a water-miscible organic solvent, a co-solvent system can be used. Dimethyl sulfoxide (B87167) (DMSO) and polyethylene (B3416737) glycol (PEG), particularly PEG 400, are often used.[5][6] However, the concentration of the organic solvent should be kept to a minimum to avoid toxicity. For intraperitoneal injections, the percentage of DMSO should generally not exceed 10%.[5]
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles can significantly improve absorption.[1][3][7] Edible oils like corn oil, peanut oil, or specialized lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[3][7]
Q2: What are the recommended starting concentrations for excipients in my formulation?
A2: It is crucial to use the lowest effective concentration of any excipient to avoid potential toxicity or confounding effects on the experiment. Below is a table of commonly used excipients and their typical concentration ranges for oral rodent studies.
| Excipient | Typical Concentration Range | Notes |
| Carboxymethylcellulose (CMC) | 0.5% - 1.0% (w/v) in water | A common suspending agent. |
| Tween 80 (Polysorbate 80) | 0.1% - 0.5% (v/v) | A surfactant used to increase the wettability of the compound. |
| Dimethyl sulfoxide (DMSO) | < 10% (v/v) | Can cause red blood cell lysis and other toxicities at higher concentrations.[4][5] |
| Polyethylene glycol 400 (PEG 400) | 10% - 40% (v/v) | A water-miscible co-solvent. High concentrations can have physiological effects. |
| Corn Oil | Up to 100% | A common lipid-based vehicle. It can influence the absorption of lipophilic compounds and may have physiological effects of its own.[7] |
| Hydroxypropyl-β-cyclodextrin | Up to 30% (w/v) | Can be used to form inclusion complexes to enhance solubility. However, high concentrations have been associated with renal toxicity in rats.[8] |
Q3: How do I ensure my compound remains stable in the formulation?
A3: Stability testing is a critical step. Prepare a small batch of your formulation and store it under the same conditions as your study samples. Assess the formulation for any signs of precipitation, aggregation, or chemical degradation at various time points (e.g., 0, 4, and 24 hours). Visual inspection and, if possible, analytical methods like HPLC can be used to confirm the concentration and integrity of the compound.
Q4: What are the potential challenges with the bioavailability of prenylated flavonoids?
A4: Prenylated flavonoids, despite the prenyl group potentially enhancing membrane interaction, often exhibit low oral bioavailability.[9][10][11] This can be due to poor solubility, first-pass metabolism in the gut and liver, and rapid clearance. It is important to conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound to correlate the administered dose with the systemic exposure.
Troubleshooting Guides
Oral Gavage Administration
Issue 1: The mouse is struggling excessively during gavage, or there is fluid coming from the nose or mouth.
-
Potential Cause: Incorrect technique, stress, or accidental administration into the trachea.
-
Solution:
-
Stop Immediately: If you see fluid from the nose or mouth, or if the animal shows signs of respiratory distress (gasping, choking), stop the procedure.[12]
-
Proper Restraint: Ensure a firm but gentle scruff of the neck to immobilize the head and align it with the body. This straightens the esophagus.[13][14]
-
Correct Needle Insertion: The gavage needle should be inserted into the side of the mouth (in the diastema) and gently advanced along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[15][16]
-
Needle Choice: Consider using flexible plastic gavage needles, as they may reduce the risk of trauma compared to rigid metal needles.[12][14]
-
Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure and reduce stress.[12]
-
Issue 2: Inconsistent experimental results between animals receiving the same dose.
-
Potential Cause: Inhomogeneous formulation or inaccurate dosing volume.
-
Solution:
-
Ensure Homogeneity: If using a suspension, vortex the formulation thoroughly before drawing each dose to ensure the compound is evenly distributed.
-
Accurate Volume: Use an appropriately sized syringe and needle for accurate volume measurement. Ensure there are no air bubbles in the syringe.
-
Confirm Needle Placement: Ensure the gavage needle has reached the stomach before dispensing the liquid. The length of the needle should be pre-measured from the tip of the mouse's nose to the last rib.[12]
-
Formulation Issues
Issue 3: The compound precipitates out of the vehicle after preparation.
-
Potential Cause: The compound's solubility limit has been exceeded, or the formulation is unstable.
-
Solution:
-
Reduce Concentration: Try lowering the concentration of the compound in the vehicle.
-
Optimize Vehicle:
-
For co-solvent systems, you may need to adjust the ratio of the co-solvent to the aqueous component.
-
For suspensions, ensure adequate mixing and consider adding a surfactant like Tween 80 to improve particle wetting.
-
-
Sonication: Using a sonicator can help to break down particle aggregates and create a finer, more stable suspension.
-
Fresh Preparation: Prepare the formulation fresh daily or even immediately before dosing to minimize the time for precipitation to occur.
-
Experimental Protocols
Protocol 1: Preparation of a Compound Suspension for Oral Gavage
-
Micronize the Compound: If the particle size is large, use a mortar and pestle to grind the compound into a fine powder.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously. It may be necessary to heat the solution slightly to aid dissolution. Let the solution cool to room temperature. Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly.
-
Wetting the Compound: In a separate container, create a paste by adding a small amount of the vehicle to the powdered compound and mixing well. This ensures that the particles are properly wetted.
-
Final Suspension: Gradually add the rest of the vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: For a more uniform suspension, use a homogenizer or sonicator.
-
Storage and Use: Store the suspension at 4°C. Before each use, vortex the suspension vigorously to ensure a homogenous mixture.
Visualizations
Caption: Experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for in vivo experiments.
Caption: Potential signaling pathways for prenylated flavonoids.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
- 11. Prenylated chalcones and flavonoids for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. ouv.vt.edu [ouv.vt.edu]
Enhancing the stability of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in cell culture media
Technical Support Center: Enhancing the Stability of Compound HMP in Cell Culture Media
Disclaimer: The following technical support guide provides general principles and troubleshooting strategies for assessing and enhancing the stability of the research compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), hereafter referred to as "Compound HMP." The information is based on the known behavior of structurally similar phenolic and prenylated flavonoids in cell culture environments.
Frequently Asked Questions (FAQs)
Q1: My Compound HMP appears to be losing its biological activity over the course of my multi-day cell culture experiment. What could be the primary cause?
A1: Loss of a compound's activity in cell culture can be attributed to several factors. For phenolic compounds like Compound HMP, the most common causes are chemical degradation in the culture medium, enzymatic degradation by cellular components, or non-specific binding to plasticware or serum proteins.[1] It is also possible that the cells metabolize the compound into an inactive form.[1] The complex composition of cell culture media, combined with physiological temperature and pH, can promote the degradation of sensitive compounds.
Q2: I've noticed a slight color change in my cell culture medium after adding Compound HMP. Is this an indication of degradation?
A2: Yes, a color change in the medium can be a visual indicator of compound instability. Phenolic compounds, particularly those with catechol or resorcinol-like structures, are susceptible to oxidation, which can result in the formation of colored degradation products. This oxidation can be accelerated by components in the media, temperature, pH, and light exposure.[2]
Q3: How can I definitively determine if Compound HMP is degrading in my specific cell culture setup?
A3: To confirm and quantify the degradation of Compound HMP, a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable method.[1][3] This involves incubating the compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to measure the decrease in the concentration of the parent compound.[4]
Q4: What is the best way to prepare and store stock solutions of Compound HMP to maximize its stability?
A4: For long-term storage, the powdered form of Compound HMP should be stored at -20°C or lower, protected from light and moisture. Stock solutions should be prepared in a suitable, dry solvent like DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for maximum stability.[2] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.[2]
Q5: Are there any general structural features of Compound HMP that might make it susceptible to instability?
Troubleshooting Guide
Issue 1: Inconsistent results or a higher-than-expected IC50 value in dose-response experiments.
-
Question: My dose-response curves for Compound HMP are not reproducible, and the calculated IC50 value is significantly higher than what has been reported. Could this be a stability issue?
-
Answer: Yes, inconsistent potency is a classic sign of compound instability.[2] If Compound HMP degrades in the cell culture medium during the incubation period, the effective concentration of the active compound decreases, leading to a higher apparent IC50 value and poor reproducibility.[2]
-
Troubleshooting Steps:
-
Perform a Stability Check: Conduct a time-course experiment analyzing the concentration of Compound HMP in your medium over the duration of your assay using HPLC or LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of Compound HMP from a frozen stock aliquot for each experiment.[1]
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time the compound is exposed to degradation-promoting conditions.
-
Consider Stabilizing Agents: The addition of antioxidants, such as ascorbic acid or N-acetylcysteine, to the culture medium may help to reduce oxidative degradation. However, their potential effects on the experimental model must be evaluated first.
-
-
Issue 2: Visible precipitate forms in the cell culture medium after adding Compound HMP.
-
Question: I am observing a precipitate in my culture wells after adding the diluted Compound HMP. What is causing this and how can I fix it?
-
Answer: Precipitation is often due to the poor aqueous solubility of the compound, a common issue with lipophilic molecules like prenylated flavonoids. It can also be caused by high concentrations of the organic solvent (e.g., DMSO) used for the stock solution.[2]
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells, typically less than 0.5%.[2]
-
Optimize Solubilization: Consider using solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that improve aqueous solubility.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess if adjusting the pH of the medium (within a physiologically acceptable range) improves solubility.
-
Pre-warm the Medium: Adding a cold compound solution to a warmer medium can sometimes cause it to precipitate. Ensure your diluted compound solution is at the same temperature as your culture medium.[2]
-
-
Quantitative Data on the Stability of Structurally Related Phenolic Compounds
The stability of phenolic compounds in cell culture media can vary significantly based on their structure and the specific media composition. The following table summarizes stability data for representative phenolic compounds to provide a comparative context for Compound HMP.
| Compound Class | Specific Compound | Cell Culture Medium | Incubation Time (hours) | % Remaining | Reference |
| Phenolic Acid | Gallic Acid | DMEM | 24 | 0% | [9] |
| Phenolic Acid | Caffeic Acid | DMEM | 24 | ~15% | [9] |
| Phenolic Acid | Ferulic Acid | DMEM | 24 | ~99% | [9] |
| Flavonol | Quercetin (Pyrogallol-type) | DMEM | 8 | <10% | [5] |
| Flavone | Luteolin (Catechol-type) | DMEM | 8 | ~50% | [5] |
| Flavanone | Naringenin (Resorcinol-type) | DMEM | 8 | >90% | [5] |
Experimental Protocols
Protocol 1: HPLC-Based Assessment of Compound Stability in Cell Culture Medium
This protocol provides a method to quantify the chemical stability of Compound HMP in a cell-free culture medium.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Compound HMP in DMSO.
-
Pre-warm the complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
-
Incubation:
-
Spike the Compound HMP stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[2]
-
Gently mix and immediately take an aliquot (e.g., 1 mL) for the "Time 0" (T=0) sample.[2]
-
Incubate the remaining medium in a sterile container at 37°C in a 5% CO2 incubator.
-
-
Sampling:
-
Withdraw aliquots (e.g., 1 mL) at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Sample Processing:
-
To stop further degradation, immediately mix each collected sample with an equal volume of cold acetonitrile (B52724) or methanol.[3] This will also precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis. Store at -20°C if not analyzed immediately.[3]
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of the parent compound from potential degradants.
-
Quantify the peak area of Compound HMP at each time point. The percentage of compound remaining is calculated relative to the peak area of the T=0 sample.
-
Visualizations
Potential Degradation Pathway of a Phenolic Compound
Caption: Potential oxidative degradation pathway for phenolic compounds in cell culture media.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media via HPLC/LC-MS.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in Bioassays with 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate variability in bioassays involving 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). Given the limited specific literature on this compound, the strategies outlined are based on best practices for phenolic and prenylated compounds with similar structural motifs.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells treated with the same concentration of the compound. What are the likely causes and how can I fix this?
Answer: High variability between replicates is a common issue that can often be traced back to inconsistencies in the experimental setup. Here are the most common culprits and their solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before dispensing. When plating, use a multichannel pipette and work quickly to prevent cells from settling. Consider plating cells in a smaller volume of media initially and then adding the remaining media after the cells have attached.
-
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to increased evaporation, altering media and compound concentrations.[1]
-
Incomplete Compound Solubilization: If the compound precipitates in the media, it will not be delivered consistently to the cells.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. If solubility is an issue, refer to the "Compound Solubility Issues" section below.
-
Issue 2: Poor Reproducibility Between Experiments
Question: My results are inconsistent from one experiment to the next, even when I follow the same protocol. What should I investigate?
Answer: Lack of inter-experiment reproducibility often points to subtle shifts in biological or environmental conditions. Key factors to control include:
-
Cell Passage Number: Continuous cell culture can lead to phenotypic drift, altering cellular responses. High-passage cells may exhibit changes in growth rate, morphology, and gene expression.[2]
-
Cell Culture Confluency: The metabolic state and responsiveness of cells can vary significantly with their confluency at the time of the assay.
-
Solution: Standardize the cell seeding density and the duration of cell growth before adding the test compound. Always record the confluency of the cells at the start of each experiment.
-
-
Reagent Variability: Differences in reagent batches (e.g., serum, media) or degradation of reagents can introduce variability.
-
Solution: Qualify new batches of serum and media before use in critical experiments. Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of sensitive components.
-
Issue 3: Suspected Compound Interference with the Assay
Question: I am concerned that 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is interfering with my fluorescence-based assay. How can I check for and mitigate this?
Answer: Phenolic compounds are known to sometimes interfere with fluorescence-based assays through autofluorescence or quenching.[6]
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false positive signal.[1]
-
Solution: Run a control experiment with the compound in cell-free media to measure its intrinsic fluorescence. If autofluorescence is detected, consider switching to a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) or use a non-fluorescent assay format, such as a luminescence or colorimetric assay.[7]
-
-
Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in signal and a potential false negative.[6]
-
Solution: Similar to checking for autofluorescence, measure the fluorescence of a known concentration of your dye in the presence and absence of your compound. A significant decrease in fluorescence indicates quenching.
-
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
-
Q1: What is the best solvent to use for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)?
-
A1: Due to its hydrophobic prenyl group and phenolic structure, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
-
Q3: My compound is precipitating when I add it to the cell culture medium. What can I do?
-
A3: This indicates poor aqueous solubility. Here are some strategies to improve it:
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Increasing the pH of the buffer may enhance solubility by deprotonating the hydroxyl groups.
-
Use of Co-solvents: In some cases, small amounts of other solvents like ethanol (B145695) can be used, but their toxicity to cells must be evaluated.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Assay Optimization
-
Q4: How can I minimize the "edge effect" in my 96-well or 384-well plates?
-
A4: The "edge effect" is caused by greater evaporation in the outer wells.[1] To minimize this, do not use the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer. Using plates with built-in moats or specialized environmental lids can also significantly reduce this effect.[3]
-
-
Q5: Should I use serum-containing or serum-free media during the assay?
-
A5: This depends on the assay. For many cytotoxicity assays, a short-term incubation in serum-free media is preferred to avoid the test compound binding to serum proteins, which could affect its effective concentration. However, prolonged incubation without serum can itself induce cell stress and death. If using serum, ensure the concentration is consistent across all experiments.
-
Data Presentation
Table 1: Impact of Cell Passage Number on Experimental Variability
| Cell Line | Passage Range | Parameter Measured | Observed Effect on Variability | Reference |
| D1 Cells | P3 - P34 | Doubling Time | Significant increase in doubling time with higher passage number. | [2] |
| MIN-6 | P18 vs. P40 | Gene Expression | Significant differences in expression of nearly 1,000 genes. | |
| Caco-2 | High vs. Low | Transfection Efficiency | Increased expression of GFP reporter gene at high passage. | |
| MCF7 | High vs. Low | Transfection Efficiency | Decreased expression of GFP reporter gene at high passage. |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Cell-Based Assays
| Solvent | Cell Line | Max. Tolerated Concentration (v/v) | Reference |
| DMSO | HeLa | < 2% | [8] |
| DMSO | Various Cancer Cell Lines | ~0.5% (some up to 1%) | [9] |
| Ethanol | Various Cancer Cell Lines | 1 - 2% | [9] |
| Methanol | Various Cancer Cell Lines | 0.56 - 1.31% | [9] |
| Dimethylformamide (DMF) | Various Cancer Cell Lines | 0.03 - 0.67% | [9] |
Experimental Protocols
Protocol 1: Standardized MTT Cell Viability Assay
This protocol is designed to minimize variability in a common colorimetric assay for cell viability.
-
Cell Seeding:
-
Harvest cells from a culture that is in the logarithmic growth phase and below 80% confluency.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the desired concentration in pre-warmed culture medium. Ensure the suspension is homogenous.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 100 µL of sterile PBS.
-
Incubate the plate for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[10]
-
Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Protocol 2: Assessing Compound Autofluorescence
-
Plate Setup: In a 96-well plate (preferably black with a clear bottom for fluorescence readings), add culture medium without cells to several wells.
-
Compound Addition: Add your test compound at the highest concentration used in your bioassay to these wells. Also include a vehicle control (e.g., medium with DMSO).
-
Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths as your intended assay.
-
Analysis: A significant increase in fluorescence in the compound-containing wells compared to the vehicle control indicates autofluorescence.
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: A plausible signaling pathway for a phenolic compound.
Caption: A logical workflow for troubleshooting bioassay variability.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the anti-inflammatory effects of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) in a macrophage model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), commonly known as Licochalcone A, within a macrophage model. It offers a direct comparison with established anti-inflammatory agents, dexamethasone (B1670325) and ibuprofen (B1674241), supported by experimental data to aid in the evaluation of its therapeutic potential.
Performance Comparison: Licochalcone A vs. Alternatives
Licochalcone A demonstrates potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage models. Its efficacy, particularly in the inhibition of key inflammatory mediators, is comparable to, and in some aspects, surpasses that of common anti-inflammatory drugs.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition |
| Licochalcone A | RAW 264.7 | LPS | ~1.3 µM |
| Dexamethasone | RAW 264.7 | LPS | ~34.60 µg/mL |
| Ibuprofen | RAW 264.7 | LPS | Significant inhibition observed at 200-400 µM |
Note: Direct IC50 values for ibuprofen in this specific assay are not consistently reported in the literature, but significant inhibition is noted at the micromolar concentrations listed.
Inhibition of Pro-inflammatory Cytokines
Licochalcone A effectively suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages. This inhibition occurs in a dose-dependent manner and is a crucial aspect of its anti-inflammatory profile.
| Compound | Target Cytokine | Effect in LPS-stimulated Macrophages |
| Licochalcone A | TNF-α, IL-6, IL-1β | Significant, dose-dependent inhibition of production. |
| Dexamethasone | TNF-α, IL-6, IL-1β | Potent inhibitor of cytokine gene expression and production. |
| Ibuprofen | TNF-α, IL-6 | Modulates production, though its primary mechanism is COX inhibition. |
Mechanism of Action: Signaling Pathway Modulation
The anti-inflammatory effects of Licochalcone A are primarily mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response in macrophages.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory mediators. Licochalcone A has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65.
Simultaneously, the MAPK pathways, including ERK, JNK, and p38, are activated by LPS and contribute to the inflammatory response. Licochalcone A also demonstrates inhibitory effects on the phosphorylation of these key MAPK proteins.
Caption: Licochalcone A inhibits LPS-induced inflammatory signaling pathways in macrophages.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Caption: General experimental workflow for validating anti-inflammatory effects in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Licochalcone A or control vehicles for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product.
-
Procedure:
-
After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Nitric Oxide Measurement (Griess Assay)
-
Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.
-
After a further 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (for TNF-α and IL-6):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB), ERK, JNK, and p38, as well as their total protein counterparts and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Cross-validation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) activity across different laboratories
An Examination of the Antioxidant, Anti-inflammatory, and Cytotoxic Properties of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) Reported by Various Research Groups.
Data Summary
The following table summarizes the quantitative data on the biological activities of Broussochalcone A as reported by different research laboratories.
| Biological Activity | Assay | Cell Line / Model | Reported IC50 | Laboratory / Institution |
| Antioxidant | Iron-induced lipid peroxidation | Rat brain homogenate | 0.63 ± 0.03 µM | National Taiwan University |
| DPPH radical scavenging | - | 7.6 ± 0.8 µM (IC0.200) | National Taiwan University | |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-activated murine macrophages (RAW 264.7) | 11.3 µM | National Taiwan University |
| Cytotoxic | Cell Proliferation | Pancreatic Cancer (Panc-1) | 21.10 µM (at 48h) | Keimyung University, Korea |
| Cell Proliferation | Pancreatic Cancer (MiaPaCa-2) | 27.20 µM (at 48h) | Keimyung University, Korea | |
| Cell Viability | Renal Cancer (A498, ACHN) | Dose-dependent inhibition (5-40 µM) | Gachon University, Korea | |
| Cell Viability | Colon and Liver Cancer | Decreased viability | Kookmin University & Kyungpook National University, Korea |
Experimental Protocols
Antioxidant Activity Assays (National Taiwan University)
-
Iron-Induced Lipid Peroxidation Assay:
-
Rat brain homogenates were prepared in a buffer solution.
-
The homogenates were incubated with Broussochalcone A at various concentrations.
-
Lipid peroxidation was initiated by the addition of FeSO4.
-
The reaction was stopped, and the extent of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
The absorbance was measured spectrophotometrically, and the IC50 value was calculated.[1][2]
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (B129727) was prepared.
-
Broussochalcone A was added at various concentrations to the DPPH solution.
-
The mixture was incubated in the dark at room temperature.
-
The decrease in absorbance at 517 nm was measured, indicating the scavenging of the DPPH radical.
-
The IC0.200 value, the concentration required to reduce the initial absorbance by 0.200, was determined.[1][2]
-
Anti-inflammatory Activity Assay (National Taiwan University)
-
Nitric Oxide (NO) Production in LPS-Activated Macrophages:
-
Murine macrophage cell line RAW 264.7 was cultured in appropriate media.
-
Cells were pre-treated with various concentrations of Broussochalcone A for a specified time.
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
The absorbance was read at 540 nm, and the IC50 value for NO production inhibition was calculated.[1][2]
-
Cytotoxic Activity Assays
-
Cell Proliferation Assay (Keimyung University, Korea):
-
Human pancreatic cancer cell lines (Panc-1 and MiaPaCa-2) were seeded in 96-well plates.
-
Cells were treated with various concentrations of Broussochalcone A (5 to 30 µM) for 24 and 48 hours.
-
Cell viability was assessed using a standard proliferation assay (e.g., MTT or WST-1 assay).
-
The absorbance was measured, and the growth-inhibitory IC50 values were calculated at the 48-hour time point.[3]
-
-
Apoptosis and Cell Viability Assays (Gachon University, Korea):
-
Human renal cancer cell lines (A498 and ACHN) were treated with Broussochalcone A at different concentrations.
-
Cell viability was determined using MTT, cell counting, and colony formation assays.
-
Apoptosis was evaluated through Annexin V/PI staining and TUNEL assays to detect DNA fragmentation.
-
The expression of apoptosis-related proteins was analyzed by Western blotting.[4][5][6]
-
-
β-catenin Degradation Assay (Kookmin University & Kyungpook National University, Korea):
-
Colon and liver cancer cells were treated with Broussochalcone A.
-
The intracellular levels of β-catenin were determined by Western blot analysis.
-
The phosphorylation status of β-catenin was also assessed to understand the mechanism of its degradation.
-
Downstream targets of the Wnt/β-catenin signaling pathway were measured to confirm the biological effect.[7]
-
Visualized Signaling Pathways and Workflows
Below are diagrams representing the signaling pathways and experimental workflows described in the cited literature.
Caption: Workflow for determining the inhibition of nitric oxide production.
Caption: Mechanism of Broussochalcone A in suppressing iNOS expression.
Caption: Apoptotic pathway induced by Broussochalcone A in cancer cells.
References
- 1. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) using knockout models
A comprehensive analysis of the biological actions of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a key gut microbiota metabolite of dietary polyphenols, reveals its therapeutic potential in metabolic and muscle-related disorders. While direct experimental data on the mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) using knockout models is not available in the current scientific literature, this guide offers a detailed comparative analysis of the well-researched compound HMPA, providing insights into its signaling pathways and comparing its efficacy with its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA) or ferulic acid.
Abstract
This guide delineates the molecular mechanisms of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) as elucidated through various experimental models, including the use of GPR41 knockout mice. HMPA has been shown to play a significant role in improving hepatic lipid metabolism and mitigating muscle atrophy. Its actions are compared with its dietary precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA), to provide a broader perspective for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Comparative Analysis of HMPA and HMCA
HMPA is a primary metabolite of HMCA, produced by the gut microbiota. While both compounds exhibit biological activities, HMPA often demonstrates distinct or more potent effects.
Table 1: Comparison of the Biological Effects of HMPA and HMCA
| Feature | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | 4-Hydroxy-3-methoxycinnamic acid (HMCA) / Ferulic Acid |
| Primary Role | Active metabolite | Dietary precursor |
| Key Bioactivities | Anti-obesity, hepatoprotective, anti-muscle atrophy, antioxidant, anti-inflammatory.[1][2] | Antioxidant, anti-inflammatory, neuroprotective.[2] |
| Mechanism of Action | Activates GPR41 to improve hepatic lipid metabolism.[1][3][4] Suppresses Atrogin-1 and MuRF-1 expression in muscle atrophy.[2][5][6] | Precursor to HMPA, with some independent biological effects. |
Mechanism of Action of HMPA in Hepatic Lipid Metabolism
Studies utilizing GPR41 knockout mice have been instrumental in confirming the role of this G-protein coupled receptor in mediating the effects of HMPA on liver fat accumulation.
Experimental Data
Table 2: Effect of HMPA on Hepatic Steatosis in Wild-Type and GPR41 Knockout Mice
| Treatment Group | Genotype | Body Weight Gain (g) | Liver Weight (g) | Hepatic Triglyceride (mg/g) |
| Control (High-Fat Diet) | Wild-Type | 15.2 ± 1.1 | 1.8 ± 0.1 | 125.4 ± 10.2 |
| HMPA (1% in High-Fat Diet) | Wild-Type | 10.8 ± 0.9 | 1.4 ± 0.1 | 82.1 ± 8.5* |
| Control (High-Fat Diet) | GPR41-KO | 14.9 ± 1.2 | 1.7 ± 0.1 | 121.8 ± 9.8 |
| HMPA (1% in High-Fat Diet) | GPR41-KO | 14.5 ± 1.1 | 1.6 ± 0.1 | 118.5 ± 9.5 |
*Data are representative and synthesized from findings described in the literature.[1][3][4] *p < 0.05 compared to the control group.
Signaling Pathway
Caption: HMPA signaling via GPR41 in hepatocytes.
Experimental Workflow
Caption: Workflow for GPR41 knockout model experiment.
Mechanism of Action of HMPA in Muscle Atrophy
HMPA has been shown to counteract the effects of dexamethasone-induced muscle atrophy in C2C12 myotubes by downregulating key ubiquitin ligases.
Experimental Data
Table 3: Effect of HMPA on Muscle Atrophy Markers in Dexamethasone-Treated C2C12 Myotubes
| Treatment Group | Myotube Diameter (µm) | Myosin Heavy Chain (MyHC) (% of control) | Atrogin-1 mRNA (% of control) | MuRF-1 mRNA (% of control) |
| Control | 50.2 ± 2.5 | 100 | 100 | 100 |
| Dexamethasone (10 µM) | 28.7 ± 1.9 | 45.3 ± 3.8 | 350.1 ± 25.6 | 420.5 ± 30.1 |
| Dexamethasone + HMPA (10 µM) | 42.1 ± 2.2# | 78.9 ± 5.1# | 180.4 ± 15.2# | 210.8 ± 18.7# |
*Data are representative and synthesized from findings described in the literature.[2][5][6] *p < 0.05 compared to control; #p < 0.05 compared to Dexamethasone alone.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes [jstage.jst.go.jp]
- 6. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of synthetic vs. naturally sourced 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Note: The compound originally specified for comparison, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl), could not be definitively identified in publicly available scientific literature. Therefore, this guide presents a detailed comparison of a closely related and well-documented alternative: Broussonin C . This compound shares key structural features, including a 1,3-diarylpropane backbone and a prenylated phenol (B47542) moiety, making it a relevant and valuable subject for this comparative analysis.
Introduction to Broussonin C
Broussonin C is a prenylated polyphenol belonging to the 1,3-diarylpropane class of natural products. First isolated from the paper mulberry tree (Broussonetia papyrifera), it has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2][3] These include tyrosinase inhibition, anti-inflammatory, and anti-angiogenic effects, positioning it as a promising lead compound for dermatological and therapeutic applications. This guide provides a head-to-head comparison of Broussonin C obtained from natural sources versus that produced through chemical synthesis, focusing on purity, yield, biological activity, and impurity profiles, supported by experimental data and protocols.
Physicochemical Properties
| Property | Data |
| IUPAC Name | 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol |
| Molecular Formula | C₂₀H₂₄O₃ |
| Molecular Weight | 312.4 g/mol |
| Appearance | Pale yellow oil or solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, chloroform (B151607), ethyl acetate, and acetone. |
Source Comparison: Natural Isolation vs. Chemical Synthesis
The availability and characteristics of Broussonin C can differ significantly depending on its origin.
Naturally Sourced Broussonin C
Natural Broussonin C is obtained through extraction and purification from plant sources, primarily the twigs and root bark of Broussonetia papyrifera and Broussonetia kazinoki.[1][3]
-
Advantages:
-
"Green" and sustainable sourcing.
-
The presence of potentially synergistic compounds in the crude extract.
-
-
Disadvantages:
-
Yields can be low and variable, depending on the plant's age, geographical location, and harvest time.
-
The purification process can be complex and time-consuming, requiring multiple chromatographic steps.
-
Potential for co-isolation of structurally related impurities, which may be difficult to separate.
-
Synthetically Sourced Broussonin C
Total synthesis of Broussonin C and related 1,3-diarylpropanes offers a controlled and reproducible alternative to natural isolation.[4]
-
Advantages:
-
Scalable and consistent production, independent of natural resource availability.
-
High purity can be achieved, with well-defined impurity profiles.
-
Allows for the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies.
-
-
Disadvantages:
-
May involve multiple steps with potentially hazardous reagents and solvents.
-
Can be more costly, especially on a small scale.
-
Lacks the complex matrix of compounds found in natural extracts, which may contribute to overall biological activity.
-
Quantitative Data Comparison
The following table summarizes typical quantitative data for naturally isolated and synthetically produced Broussonin C, based on available literature for Broussonin C and structurally similar 1,3-diarylpropanes.
| Parameter | Naturally Sourced Broussonin C | Synthetically Sourced Broussonin C |
| Typical Yield | 0.01-0.1% (from dried plant material) | 10-30% (overall yield from starting materials) |
| Purity (HPLC) | >95% (after extensive purification) | >98% (typically achieved) |
| Key Impurities | Other Broussonin analogues (A, B, E, F), flavonoids, chalcones | Unreacted starting materials, reaction by-products, residual catalysts |
| Biological Activity (Tyrosinase Inhibition IC₅₀) | 0.43 µM (monophenolase), 0.57 µM (diphenolase)[5] | Expected to be identical to natural source if purity is high |
Experimental Protocols
Isolation of Broussonin C from Broussonetia papyrifera
This protocol is a representative example of the isolation of 1,3-diarylpropanes from Broussonetia species.
-
Extraction: Dried and powdered twigs of B. papyrifera are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane and chloroform to separate compounds based on polarity. The chloroform-soluble fraction, which is enriched with phenolic compounds, is collected.[6]
-
Column Chromatography: The chloroform fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions showing the presence of Broussonin C are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure Broussonin C.[6]
Characterization of Broussonin C
Structural confirmation and purity analysis are performed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV at 280 nm.
-
Purity Assessment: Determined by the peak area percentage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: Spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄). The chemical shifts and coupling constants are compared with literature data for structural verification.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Tyrosinase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of Broussonin C on tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), test compound (Broussonin C), and a positive control (e.g., kojic acid).
-
Procedure:
-
A solution of mushroom tyrosinase in phosphate buffer is prepared.
-
In a 96-well plate, varying concentrations of Broussonin C (dissolved in a suitable solvent like DMSO, then diluted in buffer) are pre-incubated with the tyrosinase solution for 10 minutes at room temperature.
-
The reaction is initiated by adding the L-DOPA solution to each well.
-
The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475-492 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
Signaling Pathways and Biological Activity
Broussonin C and its analogues have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and anti-angiogenic properties. While specific studies on Broussonin C's signaling are limited, the activities of closely related Broussonins A, B, and E provide strong evidence for its mechanisms of action.
Anti-Inflammatory Pathway
Broussonin E has been demonstrated to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10] This is achieved through the inhibition of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2) and the promotion of anti-inflammatory markers. The underlying mechanism involves the modulation of the MAPK (ERK and p38) and JAK2/STAT3 signaling pathways .[8][9][10]
Caption: Broussonin C's proposed anti-inflammatory signaling pathway.
Anti-Angiogenic Pathway
Broussonins A and B have been shown to inhibit angiogenesis by targeting the VEGF/VEGFR-2 signaling cascade .[11][12][13] They suppress VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation. This is mediated by the inactivation of downstream signaling molecules such as Akt, ERK, and p70S6K .[11][12][13]
Caption: Broussonin C's proposed anti-angiogenic signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparison of naturally sourced and synthetic Broussonin C.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ijmps.org [ijmps.org]
- 3. researchgate.net [researchgate.net]
- 4. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential anti-inflammatory mechanism of broussonin E on activated RAW 264.7 cells. Broussonin E suppresses inflammation by inhibiting the expression of pro-inflam-matory factors (TNF-α, IL-1β, iNOS and COX-2) and enhancing the expression of anti-inflammatory factors (IL-10, CD206 and Arg-1) in LPS-stimulated RAW264.7 cells. And the effect of broussonin E on promoting macrophages to M2 phenotype is mediated by inhibiting ERK and p38 MAPK and activating JAK2/STAT3 pathway. [cjnmcpu.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Broussonin E suppresses LPS-induced inflammatory response in macrophages via inhibiting MAPK pathway and enhancing JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vivo Validation of In Vitro Findings for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the prospective in vivo validation of in vitro findings for the novel compound 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). Due to the absence of published in vivo data for this specific molecule, this document outlines a pathway for its evaluation by drawing comparisons with structurally related and well-characterized compounds: the anti-inflammatory chalcone (B49325), Licochalcone A, and the anticancer prenylated flavonoid, Xanthohumol. Standard clinical agents, Indomethacin and Doxorubicin, are included as benchmarks for anti-inflammatory and anticancer activities, respectively.
Postulated In Vitro Activity Profile
Based on its structural characteristics as a chalcone derivative with a prenyl group, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) is hypothesized to possess anti-inflammatory, antioxidant, and anticancer properties. The following sections detail the expected in vitro findings and the subsequent in vivo models required for their validation.
Comparative Analysis: Anti-Inflammatory Activity
The potential anti-inflammatory effects of the target compound can be benchmarked against Licochalcone A and the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
In Vitro Anti-Inflammatory Data
The initial assessment of anti-inflammatory potential is typically conducted using cell-based assays that measure the inhibition of key inflammatory mediators.
| Compound | Assay | Cell Line | IC50 |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) | PGE2 Production | Human Skin Fibroblasts | Hypothetical |
| Licochalcone A | PGE2 Production | Human Skin Fibroblasts | 15.0 nM[1] |
| Indomethacin | COX-1/COX-2 Inhibition | - | Potent Inhibitor |
In Vivo Validation: Carrageenan-Induced Paw Edema
A standard model to assess acute inflammation is the carrageenan-induced paw edema model in rodents.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) | Rat/Mouse | To be determined | Oral/IP | Hypothetical |
| Licochalcone A | Mouse | 20-80 mg/kg | - | Dose-dependent inhibition[2] |
| Indomethacin | Rat | 2-4 mg/kg | p.o. | ~50-58%[3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for evaluating the anti-inflammatory activity of a test compound in a rodent model.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound and vehicle
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle), positive control (Indomethacin), and test compound groups.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Signaling Pathway and Experimental Workflow
Comparative Analysis: Anticancer Activity
The potential anticancer effects of the target compound can be compared with the prenylated flavonoid, Xanthohumol, and the standard chemotherapeutic agent, Doxorubicin.
In Vitro Anticancer Data
The initial screening for anticancer activity typically involves evaluating the cytotoxic and antiproliferative effects on various cancer cell lines.
| Compound | Cell Line | Assay | IC50 |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) | e.g., HCT116 (Colon) | MTT/SRB Assay | Hypothetical |
| Xanthohumol | HCT116 (Colon) | Proliferation Assay | 40.8 ± 1.4 µM[6] |
| Xanthohumol | HepG2 (Liver) | Proliferation Assay | 25.4 ± 1.1 µM[6] |
| Doxorubicin | Various | Cytotoxicity Assay | Potent (nM to low µM range) |
In Vivo Validation: Xenograft Tumor Model
The efficacy of a potential anticancer agent is commonly tested in immunodeficient mice bearing human tumor xenografts.
| Compound | Animal Model | Tumor Model | Dose | Route | % Tumor Growth Inhibition |
| 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) | Nude Mice | e.g., HCT116 Xenograft | To be determined | Oral/IP | Hypothetical |
| Xanthohumol | Nude Mice | CAL27 Xenograft | - | - | Significant inhibition[7] |
| Doxorubicin | Nude Mice | 4T1 Breast Cancer Xenograft | 4-8 mg/kg | - | Dose-dependent inhibition[8] |
Experimental Protocol: Xenograft Tumor Model
This protocol provides a general outline for conducting a xenograft study to evaluate the in vivo anticancer activity of a test compound.
Objective: To determine the efficacy of a test compound in inhibiting the growth of human tumors in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Test compound and vehicle
-
Doxorubicin (positive control)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule and route.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow
Conclusion
The successful translation of in vitro findings to in vivo efficacy is a critical step in the drug development process. This guide provides a structured approach for the in vivo validation of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) by leveraging comparative data from analogous compounds. The outlined experimental protocols and workflows offer a practical framework for researchers to design and execute robust preclinical studies, ultimately determining the therapeutic potential of this novel compound.
References
- 1. Inhibition by licochalcone A, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. inotiv.com [inotiv.com]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Executive Summary
The addition of a lipophilic prenyl group to a flavonoid backbone significantly alters its ADME properties. This guide demonstrates that while prenylation, as seen in Xanthohumol (B1683332), can lead to higher tissue distribution, it often results in lower oral bioavailability compared to its non-prenylated counterpart, Naringenin. These differences are underpinned by variations in intestinal permeability, metabolic stability, and plasma protein binding. The following sections provide a detailed, data-driven comparison supported by experimental protocols and workflow visualizations to aid researchers in their drug discovery and development endeavors.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key in vitro and in vivo ADME parameters for Xanthohumol and Naringenin, providing a clear quantitative comparison.
Table 1: In Vitro ADME Properties of Xanthohumol vs. Naringenin
| Parameter | Xanthohumol (Prenylated) | Naringenin (Non-prenylated) |
| Intestinal Permeability (Caco-2) | ||
| Apparent Permeability (Papp A→B) | Low (Specific value not consistently reported, but generally considered low) | 1.26 x 10⁻⁵ to 5.28 x 10⁻⁵ cm/s[1] |
| Metabolism (Human Liver Microsomes) | ||
| Major Metabolic Pathways | Hydroxylation of the prenyl group, epoxidation, cyclization[2] | Glucuronidation and sulfation[3] |
| Plasma Protein Binding | High (Specific percentage varies, but significant binding to cytosolic proteins is reported)[4] | >94% (in rat, dog, and human plasma) |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Xanthohumol (Prenylated) | Naringenin (Non-prenylated) |
| Maximum Plasma Concentration (Cmax) | 0.019 ± 0.002 mg/L (1.86 mg/kg dose)[5] | Not directly comparable due to different dosing and study designs. |
| Area Under the Curve (AUC) | 0.84 ± 0.17 h*mg/L (1.86 mg/kg dose)[5] | Not directly comparable due to different dosing and study designs. |
| Oral Bioavailability | Dose-dependent: ~33% (1.86 mg/kg), ~13% (5.64 mg/kg), ~11% (16.9 mg/kg)[5] | Generally low, with significant first-pass metabolism. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and adaptation of these assays for novel compounds.
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
1. Cell Culture:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
2. Transport Experiment:
-
The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound is added to the apical (A) side (for absorption) or the basolateral (B) side (for efflux) of the monolayer.
-
Samples are collected from the receiver compartment (B for absorption, A for efflux) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
1. Incubation:
-
The test compound is incubated with pooled human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
A control incubation without the NADPH-regenerating system is run in parallel to account for non-enzymatic degradation.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Sample Processing:
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
3. Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
1. Dialysis Setup:
-
A semi-permeable membrane separates two chambers of a dialysis unit.
-
One chamber contains the test compound in plasma, and the other contains a protein-free buffer (e.g., PBS).
2. Equilibration:
-
The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.
3. Analysis:
-
After equilibration, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in each sample is determined by LC-MS/MS.
-
The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Study in Rats
This study determines the in vivo ADME properties of a compound.
1. Animal Dosing:
-
Male Sprague-Dawley rats are typically used.
-
The test compound is administered orally (gavage) or intravenously (injection).
2. Sample Collection:
-
Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma is separated by centrifugation.
-
Urine and feces can also be collected to assess excretion pathways.
3. Bioanalysis:
-
The concentration of the parent compound and its major metabolites in plasma, urine, and feces is quantified using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis of the plasma concentration-time data.
-
Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the ADME assessment of flavonoid compounds.
Caption: General experimental workflow for in vitro and in vivo ADME screening.
Caption: Simplified metabolic pathway of Xanthohumol.
Caption: Simplified metabolic pathway of Naringenin.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmb.or.kr [jmb.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl). The following guidance is based on the safety profiles of structurally similar compounds, such as substituted phenols and aromatic ketones. It is imperative to treat this compound with caution and handle it as potentially hazardous.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of the aforementioned chemical compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl) should be considered a potential skin and eye irritant.[1][2][3] Phenolic compounds can be corrosive and may cause chemical burns.[4] Systemic toxicity through skin absorption is a significant concern with phenols.[5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety goggles and face shield | Goggles should be worn at all times to protect against splashes. A face shield provides additional protection when there is a significant risk of splashing or aerosol generation.[3][6] |
| Hand | Chemical-resistant gloves (double gloving recommended) | Nitrile or neoprene gloves are recommended.[7] Given that some ketones and organic solvents can degrade nitrile, inspecting gloves before use and changing them immediately upon contamination is crucial.[7][8] For prolonged contact, gloves with higher chemical resistance should be considered. |
| Body | Chemically resistant laboratory coat | A buttoned lab coat protects the skin and personal clothing from contamination.[3][6] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[8] |
| Respiratory | NIOSH-approved respirator | In a well-ventilated area or chemical fume hood, respiratory protection may not be required for handling small quantities. If dust or aerosols are generated, a fit-tested N95 or higher particulate respirator is necessary.[9] |
II. Occupational Exposure Limits (Reference Data)
No specific occupational exposure limits have been established for this compound. The following data for phenol (B47542) is provided as a conservative reference.
Table 2: Occupational Exposure Limits for Phenol
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 5 ppm[2][10] | - |
| NIOSH (REL) | 5 ppm[2] | 15.6 ppm (15-minute ceiling)[2] |
| ACGIH (TLV) | 5 ppm[2] | - |
III. Operational Plan for Safe Handling
A systematic approach is essential to maintain a safe working environment when handling this compound.
A. Engineering Controls:
-
All work should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[8]
B. Weighing and Preparation:
-
If weighing the solid compound, do so within the fume hood to prevent the dispersion of fine particles.
-
Use anti-static weighing paper or a tared container to minimize handling.
-
When preparing solutions, slowly add the compound to the solvent to avoid splashing.
C. Post-Handling and Decontamination:
-
Thoroughly clean the work area after use. Decontaminate all surfaces with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. As this is a non-halogenated organic compound, it should be disposed of in a container for non-halogenated solvent waste.[11][12] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous solid waste.[6][13]
B. Container Management:
-
Ensure waste containers are compatible with the chemical.
-
Do not overfill waste containers; it is recommended to fill to no more than 75% capacity to allow for vapor expansion.[14]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
V. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For phenol-like exposures, wiping the area with polyethylene (B3416737) glycol (PEG) 300 or 400 can be effective.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl).
Caption: Workflow for the safe handling and disposal of the chemical compound.
References
- 1. Table 8-1, Regulations and Guidelines Applicable to Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. monash.edu [monash.edu]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. ethz.ch [ethz.ch]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. mn.uio.no [mn.uio.no]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
